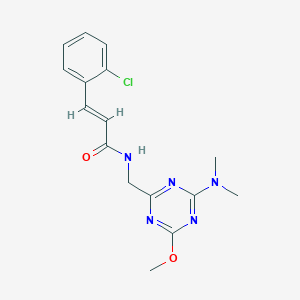![molecular formula C19H15F4N3OS B2491852 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797320-25-2](/img/structure/B2491852.png)
5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide" is a part of a class of chemicals that have been explored for their unique properties and potential applications in various fields of chemistry and materials science. The interest in such compounds lies in their complex molecular structure that includes fluorine and trifluoromethyl groups, known for imparting stability and unique reactivity patterns.
Synthesis Analysis
The synthesis of related benzo[b]thiophene and pyridine compounds involves multi-step chemical processes that typically start from simpler precursors. For example, Schmidt et al. (2009) demonstrated the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles through a process involving direct synthesis from 3-acetylbenzo[b]thiophene oxime and acetylene, followed by several steps including devinylation and trifluoroacetylation to yield products with promising optical properties (Schmidt et al., 2009). Such methodologies could be adapted or serve as inspiration for synthesizing the target compound by incorporating the appropriate pyrrolidinyl and pyridinyl fragments.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" is characterized by the presence of multiple aromatic systems, heteroatoms, and halogen substituents. These features significantly influence the electronic properties, stability, and reactivity of the molecules. Crystal structure analysis, as performed by Ju et al. (2015) on a closely related compound, provides insights into the dihedral angles, molecular packing, and potential intermolecular interactions that may be present in similar compounds (Ju et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been a subject of interest in various synthesis and characterization studies. For example, a study by Talupur, Satheesh, & Chandrasekhar (2021) explored the synthesis and characterization of similar compounds, focusing on their antimicrobial properties and molecular docking studies.
Optical Properties and OLED Applications
A study by Xu, Li, Li, Wang, Zhou, & Du (2007) investigated a new iridium complex with a trifluoromethyl-substituted benzo[b]thiophene ligand, highlighting its application in OLEDs (Organic Light Emitting Diodes). The study focused on how the trifluoromethyl group influences the emission properties of the complex.
Neuropharmacokinetics
In the field of neuropharmacology, Tang et al. (2014) conducted a study on two investigational compounds related to benzo[b]thiophene-2-carboxamide. Their research provided insights into the compounds' behavior in the brain and cerebrospinal fluid, which could be relevant for understanding the pharmacokinetics of similar compounds.
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds with benzo[b]thiophene structures has been conducted by Ahmad et al. (2021). Their study focused on the synthesis and electronic properties of such compounds, which could provide a framework for understanding the optical properties of 5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide.
Propriétés
IUPAC Name |
5-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c20-13-2-3-15-11(7-13)8-16(28-15)18(27)25-14-5-6-26(10-14)17-4-1-12(9-24-17)19(21,22)23/h1-4,7-9,14H,5-6,10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLQWWNLJPYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)




![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)




![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

